4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
4-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide scaffold linked to a substituted imidazo[2,1-b]thiazole moiety. The imidazo[2,1-b]thiazole core is a nitrogen-bridged heterocycle known for its pharmacological relevance, particularly in modulating enzymes like sirtuins (SIRT1) and exhibiting antiviral or antitumor activity . The benzamide group at the 4-methoxy position and the 3-methyl substitution on the imidazo[2,1-b]thiazole distinguish this compound from structurally related analogs.
Properties
IUPAC Name |
4-methoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-12-26-20-22-18(11-23(13)20)15-4-3-5-16(10-15)21-19(24)14-6-8-17(25-2)9-7-14/h3-12H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQYDJOXLUZFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom. This allows them to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
4-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H17N3O2S
- Molecular Weight : 353.42 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing downstream signaling cascades.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, a known inhibitor of viral replication .
Antiviral Properties
Research has indicated that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against HIV-1 and HCV by enhancing intracellular A3G levels . The specific compound may share similar properties due to structural similarities.
Anticancer Activity
Thiazole-containing compounds have been investigated for their anticancer potential. Studies have shown that certain thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including HT29 and Jurkat cells . The mechanism often involves disruption of cellular proliferation pathways and induction of apoptosis.
Case Studies
- Anti-HBV Activity : A study evaluated new derivatives similar to the compound for their anti-HBV activity using both in vitro and in vivo models. Results indicated that these compounds could effectively inhibit HBV replication .
- Cytotoxicity Assessment : Various thiazole derivatives were tested for cytotoxic effects on cancer cell lines. Compounds with similar structural motifs demonstrated IC50 values indicating potent antiproliferative effects .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | Compound | IC50 (µM) | Target/Mechanism |
|---|---|---|---|
| Antiviral | N-phenylbenzamide derivatives | Variable | Inhibition of HBV via A3G modulation |
| Anticancer | Thiazole derivatives (e.g., IT10, IT06) | 2.03 - 7.05 | Cytotoxicity against cancer cell lines |
| Enzyme Inhibition | Various benzamide derivatives | Moderate | Inhibition of kinase activity |
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Comparative Insights
Substituent Position and Activity
- Methoxy Position: The shift from 2-methoxy (Sirtuin Modulator 2) to 4-methoxy in the target compound may alter binding affinity to sirtuin or other targets.
- Imidazo[2,1-b]thiazole Modifications: The 3-methyl group in the target compound could enhance lipophilicity and membrane permeability compared to non-methylated analogs like Sirtuin Modulator 2. Conversely, SRT1460’s piperazine substitution introduces basicity, improving solubility and SIRT1 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
